1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one typically involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxyacetophenones . These reactions are often facilitated by microwave-assisted synthesis, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield . The use of proton quantum tunneling in the construction of benzofuran rings is another method that can be employed to minimize side reactions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to the modulation of cellular processes, such as cell growth and apoptosis, making it a promising candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Benzofuran: The parent compound with a similar core structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Uniqueness: 1-(7-Fluoro-1-benzofuran-2-yl)butan-1-one is unique due to the presence of the fluorine atom at the 7-position of the benzofuran ring. This fluorine substitution can enhance the compound’s biological activity and stability, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C12H11FO2 |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
1-(7-fluoro-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3 |
InChI Key |
XZCVODPJDGSYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(O1)C(=CC=C2)F |
Origin of Product |
United States |
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